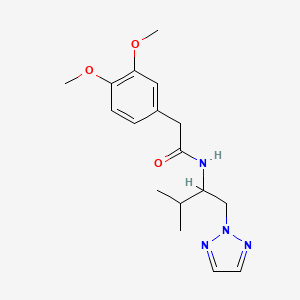

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Description

The compound 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide features a 3,4-dimethoxyphenyl group linked to an acetamide backbone, with a branched alkyl chain terminating in a 1,2,3-triazole ring.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-12(2)14(11-21-18-7-8-19-21)20-17(22)10-13-5-6-15(23-3)16(9-13)24-4/h5-9,12,14H,10-11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJHYBXBWMPUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Electronic Properties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Substituents : Replaces dimethoxy groups with chlorine atoms and substitutes the triazole with a thiazole .

- Electronic Profile : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters aromatic ring reactivity. Thiazole introduces sulfur, affecting polarity and hydrogen-bonding.

- Crystal Structure : The dichlorophenyl and thiazole rings are twisted by 61.8° , influencing molecular packing. In contrast, the target compound’s triazole and flexible alkyl chain may adopt a less planar conformation .

N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide ()

- Substituents : Shares the 3,4-dimethoxyphenyl group but includes additional dimethoxyethyl and phenethyl chains.

- Synthesis : Achieved via amide acetal formation with a 77% yield , higher than typical yields for copper-catalyzed triazole syntheses (e.g., reports yields ~60–80%) .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide ()

- Substituents : Features a naphthyloxy group and nitro substituent instead of dimethoxy.

Spectral and Crystallographic Comparisons

Infrared Spectroscopy

- Target Compound : Expected C=O stretch near 1670–1680 cm⁻¹ (cf. : 1671–1682 cm⁻¹ for triazole acetamides).

- Dichlorophenyl-Thiazole Acetamide : C=O at 1650 cm⁻¹ (lower due to thiazole’s electron-withdrawing effect) .

NMR Spectroscopy

- Triazole Protons : In , NH-triazole resonates at δ 13.0 ppm (acidic proton). The target compound’s 2H-triazol-2-yl group lacks an NH, shifting triazole signals to δ 7.5–8.5 ppm (aromatic region).

- Methoxy Groups : Target compound’s dimethoxy peaks appear as singlets near δ 3.8–4.0 ppm , distinct from nitro (δ 8.5–9.0 ppm) or chlorine-substituted analogues .

Crystallography

- Dichlorophenyl-Thiazole Acetamide : Exhibits N–H⋯N hydrogen bonding (R₂²(8) motif), forming dimers. The target compound’s triazole may participate in similar interactions but with altered geometry due to the alkyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.